4,4'-disulfanediylbis(4,1-phenylene)dimethanol

Descripción general

Descripción

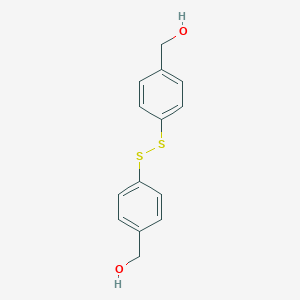

4,4'-disulfanediylbis(4,1-phenylene)dimethanol is an organic compound with the molecular formula C14H14O2S2 and a molecular weight of 278.39 g/mol It is a disulfide derivative, characterized by the presence of two 4-(hydroxymethyl)phenyl groups connected by a disulfide bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4'-disulfanediylbis(4,1-phenylene)dimethanol can be synthesized through the oxidation of 4-mercaptobenzyl alcohol. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions

4,4'-disulfanediylbis(4,1-phenylene)dimethanol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to yield thiols or other sulfur-containing compounds.

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include methanol, chloroform, and ether.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .

Aplicaciones Científicas De Investigación

Materials Science

The compound is utilized as a building block for synthesizing advanced polymers. Its ability to form hydrogen bonds due to hydroxyl groups enhances the mechanical properties and thermal stability of polymer matrices.

Polymer Chemistry

In the realm of polymer chemistry, 4,4'-disulfanediylbis(4,1-phenylene)dimethanol serves as a key monomer for creating biodegradable polyurethanes and polyesters. These materials are being researched for their environmental benefits and potential applications in sustainable development .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry due to its two phenolic units. This property allows it to form stable complexes with various metal ions, which can be useful in catalysis and material synthesis.

Biomedical Applications

Research indicates that the redox-active nature of the disulfide bond may lead to applications in drug design and delivery systems. The compound's ability to undergo redox reactions makes it a candidate for developing therapeutic agents that require controlled release mechanisms .

Case Study 1: Biodegradable Polymers

A study focused on synthesizing biodegradable polyurethane elastomers using derivatives of this compound demonstrated improved mechanical properties and biodegradability compared to traditional polyurethane materials. The research concluded that incorporating this compound could significantly reduce environmental impact while maintaining performance standards .

Case Study 2: Coordination Complexes

In another investigation, researchers explored the formation of coordination complexes between this compound and transition metals such as copper and nickel. These complexes exhibited enhanced catalytic activity in oxidation reactions, highlighting the compound's potential utility in industrial applications.

Mecanismo De Acción

The mechanism of action of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function . The disulfide bond plays a crucial role in these interactions, facilitating the transfer of electrons and the formation of new chemical bonds.

Comparación Con Compuestos Similares

Similar Compounds

Bis(4-hydroxyphenyl) disulfide: Similar structure but lacks the hydroxymethyl groups.

Bis(4-methoxyphenyl) disulfide: Contains methoxy groups instead of hydroxymethyl groups.

Bis(4-chlorophenyl) disulfide: Contains chlorine atoms instead of hydroxymethyl groups.

Uniqueness

Actividad Biológica

4,4'-Disulfanediylbis(4,1-phenylene)dimethanol, also known as EVT-348954, is a compound that has garnered attention for its potential biological activities and applications in various fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H14O2S2 and a molecular weight of 278.4 g/mol. It features two phenolic units connected by a disulfide bridge, classifying it as a bisphenol . The presence of hydroxyl groups allows for hydrogen bonding, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its redox-active disulfide bond. This feature enables the compound to participate in various biochemical reactions that can lead to antioxidant and antimicrobial effects. The compound's mechanism is characterized by:

- Antioxidant Activity : The hydroxyl groups can scavenge free radicals, providing cellular protection against oxidative stress.

- Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell death.

- Potential Anti-cancer Properties : Research indicates that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage caused by reactive oxygen species (ROS). The compound's ability to donate electrons and neutralize free radicals makes it a candidate for further investigation in oxidative stress-related diseases.

Antimicrobial Effects

The compound has been tested against various bacterial strains, demonstrating notable antimicrobial properties. In vitro studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of the bacterial cell membrane integrity, leading to cytoplasmic leakage and cell lysis.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong free radical scavenging activity.

- Antimicrobial Activity : In a comparative study against standard antibiotics, this compound showed synergistic effects when combined with penicillin and ampicillin against resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reduced significantly in combination therapy compared to monotherapy .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth (MIC reduction) | |

| Anti-cancer | Induction of apoptosis in cancer cell lines |

Propiedades

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNLQICZFPYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524202 | |

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7748-20-1 | |

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.